2-Acetylbutyrolactone
Overview
Description
?-Amyrin is a pentacyclic triterpenoid compound that belongs to the class of amyrins, which also includes α-amyrin and β-amyrin. These compounds are widely distributed in nature and can be found in the epicuticular wax of various plants. ?-Amyrin is known for its diverse biological activities, including anti-inflammatory, antinociceptive, and gastroprotective properties .
Mechanism of Action
Target of Action
2-Acetylbutyrolactone (ABL) is primarily used as a precursor in organic synthesis . Its primary targets are primary amines . The compound is used to identify primary amines through chemical fluorescence .
Mode of Action
The carbonyl group of this compound readily reacts with amines to form Schiff bases . This reaction is frequently used to confirm the creation of amines during organic synthesis . In the presence of this compound, the reaction of tert-butyl isocyanide with dialkyl acetylenedicarboxylates leads to the formation of dialkyl (E)-2-{(tert-butylamino)[2-oxo-4,5-dihydro-3(2H)-furanylidene]methyl}-2-butenedioates .
Biochemical Pathways
It is known that the compound can undergo a japp‐klingemann reaction to form fluorescent molecules with arylamines .
Pharmacokinetics
It is known that the compound is soluble in dmf and methanol , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of Schiff bases and fluorescent molecules, which are used to confirm the creation of amines during organic synthesis . It also leads to the formation of dialkyl (E)-2-{(tert-butylamino)[2-oxo-4,5-dihydro-3(2H)-furanylidene]methyl}-2-butenedioates .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound is stable under standard conditions , but it is incompatible with strong oxidizing agents and strong bases
Biochemical Analysis
Biochemical Properties
2-Acetylbutyrolactone is known to interact with amines to form Schiff bases . This interaction is a key part of its role in biochemical reactions, particularly in the confirmation of the creation of amines during organic synthesis .
Cellular Effects
Its role in organic synthesis and its interactions with amines suggest that it may influence cellular processes related to these biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with amines to form Schiff bases . This reaction is frequently used to confirm the creation of amines during organic synthesis .
Temporal Effects in Laboratory Settings
Its stability and degradation over time would be important factors to consider in its use in organic synthesis .
Metabolic Pathways
Its role as a precursor in organic synthesis suggests that it may be involved in various biochemical reactions .
Transport and Distribution
Its solubility in DMF and methanol suggests that it may be able to diffuse across cell membranes and distribute throughout the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ?-amyrin can be achieved starting from easily accessible starting materials such as oleanolic acid and ursolic acid. The procedures involve selective iodation and reduction to obtain the desired compound. For α-amyrin, a different synthetic approach is required, which allows for medium-to-large scale production .
Industrial Production Methods: Industrial production of ?-amyrin involves the use of metabolic engineering techniques. For instance, the oleaginous yeast Yarrowia lipolytica can be metabolically engineered to produce α- and β-amyrin using simple sugars and waste cooking oil as substrates . Additionally, pathway engineering in Escherichia coli has been employed to biosynthesize plant-derived triterpene skeletons, including ?-amyrin .
Chemical Reactions Analysis
Types of Reactions: ?-Amyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the derivatization and functionalization of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of ?-amyrin include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of ?-amyrin include oleanolic acid and ursolic acid, which are derived from the oxidation of ?-amyrin . These products are valuable intermediates for the synthesis of more complex triterpenoids.
Scientific Research Applications
?-Amyrin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, ?-amyrin serves as a precursor for the synthesis of various triterpenoids. In biology, it exhibits antimicrobial and antifungal properties, making it useful in plant protection . In medicine, ?-amyrin has shown potential in the treatment of inflammation, pain, and gastrointestinal disorders . Additionally, it has been studied for its antioxidant, anti-xanthine oxidase, and anti-tyrosinase activities .
Comparison with Similar Compounds
?-Amyrin is closely related to α-amyrin and β-amyrin, which are also pentacyclic triterpenoids. While all three compounds share similar biological activities, ?-amyrin is unique in its specific molecular targets and pathways. Other similar compounds include oleanolic acid and ursolic acid, which are derived from the oxidation of ?-amyrin .
List of Similar Compounds:- α-Amyrin
- β-Amyrin
- Oleanolic Acid
- Ursolic Acid
Properties
IUPAC Name |
3-acetyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044436 | |
Record name | 3-Acetyldihydro-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid with an ester-like odor; [Merck Index] Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |
Record name | 2(3H)-Furanone, 3-acetyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Acetylbutyrolactone | |
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URL | https://haz-map.com/Agents/19508 | |
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CAS No. |
517-23-7 | |
Record name | 2-Acetylbutyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Acetylbutyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetylbutyrolactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2019 | |
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Record name | 2(3H)-Furanone, 3-acetyldihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Acetyldihydro-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-acetyl-γ-butyrolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | .ALPHA.-ACETYLBUTYROLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3D73T5K0Q | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Acetylbutyrolactone is a cyclic β-keto ester with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol. It is a colorless liquid. []
A: this compound can be synthesized from diethylene ketone through esterification with methanol followed by condensation with epoxy ethane under alkaline conditions. [] It can also be synthesized from readily available starting materials like this compound and cyanoacetamide in four steps. []
A: this compound reacts with primary arylamines through the Japp-Klingemann reaction, forming colored α-oxo-γ-butyrolactone arylhydrazones. This reaction is useful for the spectrophotometric analysis of primary arylamines. [, ]
A: Arylhydrazones derived from this compound can be analyzed spectrophotometrically in both alkaline (at a wavelength of 532 nm) and acidic solutions (using UV-Vis spectrophotometry at a wavelength of 349 nm). [] They can also be studied using polarographic and voltammetric techniques due to the electroactive azomethine center. []
A: this compound serves as a versatile building block in organic synthesis. It's been utilized in synthesizing various heterocyclic compounds, including quinoxaline 1,4-dioxides, [] functionalized quinoxaline 1,4‐dioxides, [] thiazole derivatives, [] and pyrido[1,2-a]benzimidazoles. [, ]
A: this compound, when labeled with carbon-13, is employed in the synthesis of multi-labeled steroids. Specifically, it acts as a precursor to the ethylene ketal of 5-(diethylphosphono)-2-pentanone, a crucial reagent in this process. []
A: Pilocarpine, a medication used to treat glaucoma, can be synthesized starting from this compound. The synthesis involves seven steps, with chirality introduced through the asymmetric reduction of an enone intermediate. []
A: Yes, this compound reacts with triphenylphosphine and dialkyl acetylenedicarboxylates to yield dialkyl 2-(3-acetyl-2-oxotetrahydro-3-furanyl)-3-(1,1,1-triphenyl-1 5 -phosphanilidene) succinate, which further undergo an intramolecular Wittig reaction to produce highly strained spiro compounds. []
A: Research suggests that this compound contributes to a plastic-like off-flavor in certain biological products. This characteristic was identified during the study of off-flavor in Pichia pastoris strains. []
A: this compound is used as a solvent in electrochemically color-developing solutions, improving the service temperature range and cycle life of these solutions. []
A: Density functional theory calculations have been employed to investigate the mechanism of three-component reactions involving this compound, triphenylphosphine, and dialkyl acetylene dicarboxylates. These studies provide insights into the formation of stabilized phosphorus ylides and 1,3-butadiene derivatives. []
A: Spectrophotometry can be used to determine the content of this compound by exploiting its reaction with iron(III) to form a stable complex with a maximum absorbance at 555 nm. This method provides a reliable way to control the quality of this compound in industrial production. []
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